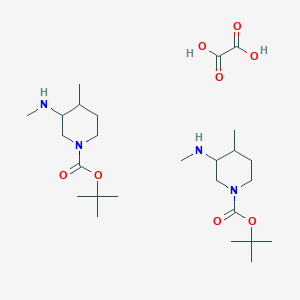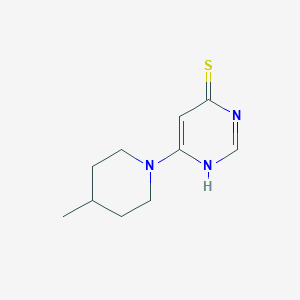
2-(propylsulfanyl)-2,3-dihydro-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is a heterocyclic compound featuring a benzodiazole ring system substituted with a propylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phthalaldehyde with O-protected tris-(hydroxyalkyl)aminomethanes in the presence of propane-1-thiol . This multicomponent reaction proceeds under mild conditions and yields the desired benzodiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize byproducts.
化学反应分析
Types of Reactions: 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzodiazole ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
科学研究应用
2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The propylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The benzodiazole ring system can also participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
相似化合物的比较
- 2-(METHYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
- 2-(ETHYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
- 2-(BUTYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE
Comparison: Compared to its analogs, 2-(PROPYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE exhibits unique properties due to the length and flexibility of the propylsulfanyl group. This can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
属性
分子式 |
C10H14N2S |
|---|---|
分子量 |
194.30 g/mol |
IUPAC 名称 |
2-propylsulfanyl-2,3-dihydro-1H-benzimidazole |
InChI |
InChI=1S/C10H14N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6,10-12H,2,7H2,1H3 |
InChI 键 |
FYWBZBZRUSPPNE-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1NC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495838.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12495839.png)
![N-{2-[(2,4-dimethoxybenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12495846.png)
![11-Bromobenzo[b]naphtho[1,2-d]furan](/img/structure/B12495853.png)
![N-(4-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12495859.png)
![4-[(2,5-Dimethylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B12495871.png)

![1-(3-chlorophenyl)-6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495890.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12495897.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B12495899.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)


![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
